molecular formula C14H7Cl2NO2S B10813196 (5,7-dichloroquinolin-8-yl) thiophene-2-carboxylate

(5,7-dichloroquinolin-8-yl) thiophene-2-carboxylate

Cat. No.: B10813196
M. Wt: 324.2 g/mol
InChI Key: XMAHHPKHWABKQE-UHFFFAOYSA-N
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Description

(5,7-dichloroquinolin-8-yl) thiophene-2-carboxylate is a compound that combines a quinoline derivative with a thiophene carboxylate group. Quinoline derivatives are known for their diverse biological activities, while thiophene derivatives are valued for their electronic properties and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,7-dichloroquinolin-8-yl) thiophene-2-carboxylate typically involves the condensation of 5,7-dichloroquinoline-8-ol with thiophene-2-carboxylic acid. This reaction can be catalyzed by various agents, including phosphorus pentasulfide (P4S10) or other sulfurizing agents . The reaction conditions often require elevated temperatures and an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves large-scale condensation reactions. These processes are optimized for yield and purity, utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

(5,7-dichloroquinolin-8-yl) thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5,7-dichloroquinolin-8-yl) thiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5,7-dichloroquinolin-8-yl) thiophene-2-carboxylate involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combined quinoline and thiophene structures, which confer both biological activity and electronic properties. This dual functionality makes it a valuable compound for diverse applications in medicinal chemistry and materials science .

Properties

IUPAC Name

(5,7-dichloroquinolin-8-yl) thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl2NO2S/c15-9-7-10(16)13(12-8(9)3-1-5-17-12)19-14(18)11-4-2-6-20-11/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMAHHPKHWABKQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2Cl)Cl)OC(=O)C3=CC=CS3)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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